molecular formula C7H13NO2 B13479882 2-Propenoic acid, 2-methyl-, 2-(methylamino)ethyl ester CAS No. 25012-66-2

2-Propenoic acid, 2-methyl-, 2-(methylamino)ethyl ester

Cat. No.: B13479882
CAS No.: 25012-66-2
M. Wt: 143.18 g/mol
InChI Key: DEGZUQBZHACZKW-UHFFFAOYSA-N
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Description

2-(methylamino)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C7H13NO2. It is also known by several synonyms, including methylaminoethyl-methacrylate and 2-(N-Methylamino)aethyl-methacrylat . This compound is characterized by its ester functional group and is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(methylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of 2-(methylamino)ethyl 2-methylprop-2-enoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(methylamino)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylamino)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylamino)ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

25012-66-2

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(methylamino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H13NO2/c1-6(2)7(9)10-5-4-8-3/h8H,1,4-5H2,2-3H3

InChI Key

DEGZUQBZHACZKW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCNC

Origin of Product

United States

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